Azithromycin Impurity C

Impurity Profiling Mass Spectrometry Quality Control

Azithromycin Impurity C, chemically designated as 3″-O-demethylazithromycin (CAS 620169-47-3, molecular formula C₃₇H₇₀N₂O₁₂, molecular weight 734.98 g/mol), is a specified related substance of the macrolide antibiotic azithromycin listed in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) monographs. It arises during azithromycin synthesis via incomplete methylation at the 3″-O position of the cladinose sugar moiety and can also form as a degradation product under certain storage conditions.

Molecular Formula C37H70N2O12
Molecular Weight 735.0 g/mol
Cat. No. B12314422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin Impurity C
Molecular FormulaC37H70N2O12
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3
InChIKeyPAIIKRKARNTWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin Impurity C (3″-O-Demethylazithromycin) – Pharmacopoeial Reference Standard Procurement Guide


Azithromycin Impurity C, chemically designated as 3″-O-demethylazithromycin (CAS 620169-47-3, molecular formula C₃₇H₇₀N₂O₁₂, molecular weight 734.98 g/mol), is a specified related substance of the macrolide antibiotic azithromycin listed in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) monographs . It arises during azithromycin synthesis via incomplete methylation at the 3″-O position of the cladinose sugar moiety and can also form as a degradation product under certain storage conditions . As an individually specified impurity with an acceptance criterion of ≤0.5% by HPLC area normalization, it is distinct from unspecified impurities (typically limited to ≤0.2%), making its accurate identification and quantification a regulatory necessity for ANDA/DMF submissions and commercial batch release testing [1].

Why Azithromycin Impurity C Cannot Be Replaced by a Generic In-Class Analog for Analytical Quality Control


Azithromycin Impurity C (3″-O-demethylazithromycin) is isomeric with N-demethylazithromycin (Impurity I)—both share the molecular formula C₃₇H₇₀N₂O₁₂ and a molecular weight of approximately 734.96 g/mol—yet they differ fundamentally in the locus of demethylation (3″-O vs. 3′-N position) [1]. This positional isomerism produces distinct chromatographic retention behaviors, mass spectrometric fragmentation patterns, and NMR spectroscopic signatures, making the two impurities non-interchangeable as reference standards despite their identical elemental composition [2]. Furthermore, the structurally close Impurity B (3-deoxyazithromycin, C₃₈H₇₂N₂O₁₁, MW 732.98) differs by only ~2 Da yet arises from a completely different synthetic pathway (3-deoxygenation rather than under-methylation). Reliance on a non-identical impurity reference standard for system suitability, calibration, or peak identification in HPLC-UV or LC-MS methods introduces risk of misidentification, inaccurate quantification, and regulatory non-compliance during ANDA review or pharmacopoeial batch release [3].

Quantitative Differentiation Evidence for Azithromycin Impurity C Relative to Closest Pharmacopoeial Analogs


Molecular Formula and Mass Defect Differentiation of Impurity C vs. Impurity B, D, E, and F

Azithromycin Impurity C (3″-O-demethylazithromycin) possesses the molecular formula C₃₇H₇₀N₂O₁₂ with a monoisotopic molecular weight of 734.508 Da, representing a net loss of one CH₂ group (–14 Da) relative to the parent azithromycin (C₃₈H₇₂N₂O₁₂, MW 748.508 Da). This differentiates it quantitatively from Impurity B (3-deoxyazithromycin, C₃₈H₇₂N₂O₁₁, MW 732.513 Da, Δ = +2 Da vs. C), Impurity D (C₃₈H₇₂N₂O₁₃, MW 765.0 Da, Δ = +30 Da vs. C), Impurity E (aminoazithromycin, C₃₆H₆₈N₂O₁₂, MW 720.477 Da, Δ = –14 Da vs. C), and Impurity F (C₃₈H₇₀N₂O₁₃, MW 762.97 Da, Δ = +28 Da vs. C) [1][2]. This mass differentiation enables unambiguous identification by high-resolution mass spectrometry (HRMS) when authentic Impurity C reference standard is used for retention time and fragmentation pattern confirmation .

Impurity Profiling Mass Spectrometry Quality Control

Positional Isomerism: Impurity C (3″-O-Demethyl) vs. Impurity I (3′-N-Demethyl) – Identical Formula, Distinct Chromatographic Behavior

Impurity C (3″-O-demethylazithromycin) and Impurity I (3′-N-demethylazithromycin, also known as N-demethylazithromycin) share the identical molecular formula C₃₇H₇₀N₂O₁₂ and near-identical molecular weight (~734.96 Da), making them isobaric isomers that cannot be distinguished by low-resolution mass spectrometry alone [1]. Under USP monograph chromatographic conditions for azithromycin organic impurities (C18 column, phosphate buffer pH 8.2–acetonitrile gradient, UV detection at 210 nm), N-demethylazithromycin (Impurity I) exhibits a relative retention time (RRT) of approximately 0.35, while Impurity C elutes at a distinct, later RRT that is method-dependent but consistently resolved from Impurity I [2]. The Chang et al. (2016) study demonstrated that RRT values for azithromycin impurities vary significantly across different C18 column types and column temperatures (nine temperature set points assessed), with change rates differing among individual impurities—this means that relying on literature RRT values without an authentic Impurity C reference standard for system suitability confirmation carries substantial risk of peak misassignment, especially for isomeric pairs [3].

Chromatographic Separation Isomer Resolution Reference Standard Selection

Correction Factor Disparity Among Azithromycin Impurities: Why Impurity C Requires Its Own Reference Standard for Accurate Quantification

A study by Wang et al. (2015) on impurities in azithromycin for injection established that HPLC-UV response correction factors relative to azithromycin differ substantially among structurally related impurities: Impurity L (azithromycin N-oxide) exhibits a correction factor of 2.3, Impurity J (desosaminylazithromycin) a factor of 1.0, Impurity N a factor of 0.7, and Impurity B a factor of 1.0 [1]. These data demonstrate that azithromycin impurities do not share a uniform UV response at the detection wavelength of 210 nm due to differences in chromophoric contributions from their distinct structural modifications. While a specific correction factor for Impurity C was not reported in this study, the documented variability across impurities (range: 0.7–2.3, a >3-fold span) means that quantifying Impurity C by simple area-percent normalization without its authenticated reference standard will yield systematically biased results [1]. The USP monograph for azithromycin organic impurities employs amperometric electrochemical detection rather than UV, which introduces different relative response characteristics and further challenges the assumption of uniform detector response across impurities [2].

HPLC Quantification Correction Factor Impurity Control Strategy

Pharmacopoeial Specification Status: Individually Specified Impurity with Acceptance Criterion of ≤0.5%

Azithromycin Impurity C is an individually named and specified impurity in the EP monograph for azithromycin, with an acceptance criterion of ≤0.5% by HPLC area normalization [1]. This regulatory designation distinguishes it from 'any other unspecified impurity,' which carries a stricter limit of ≤0.2% per the USP monograph for azithromycin for injection (total unspecified impurities ≤3.0%) [2]. Among the EP-specified impurities, Impurity C shares the ≤0.5% limit with Impurity A, B, D, E, F, H, I, J, L, M, and N, while Impurity J (desosaminylazithromycin) has a tighter limit of ≤0.3% in the USP azithromycin for injection monograph [2]. The individual specification of Impurity C, as opposed to its inclusion in a combined or unspecified impurity category, means that during ANDA review and commercial batch release, the peak corresponding to Impurity C must be positively identified and quantified against its own reference standard, not estimated by retention time alone or grouped with other impurities [3].

Pharmacopoeial Compliance Regulatory Specification Batch Release Testing

Synthetic Origin Differentiation: Process-Related Marker for Methylation Efficiency in Azithromycin Manufacturing

Azithromycin Impurity C arises specifically from incomplete methyl transfer at the 3″-hydroxyl group of the cladinose sugar during the reductive methylation step of azithromycin synthesis from erythromycin A via Beckmann rearrangement . This contrasts with the origin of Impurity B (3-deoxyazithromycin), which stems from a different synthetic pathway involving 3-deoxygenation, and Impurity E (aminoazithromycin), which results from incomplete N-methylation at the desosamine nitrogen [1]. The LC-MS/MS profiling study by Kushwaha et al. (2019) confirmed that approximately 90 erythromycin-derived related compounds can theoretically arise from impure starting materials, but Impurity C is specifically associated with the O-methylation completeness of the cladinose precursor—making it a direct process indicator for the efficiency of the penultimate methylation step . Monitoring Impurity C levels trends therefore provides orthogonal process diagnostic information distinct from that obtained by monitoring N-demethylated (Impurity I/E) or deoxy (Impurity B) impurities, since each class reports on a different synthetic control point [2].

Process Analytical Technology Synthesis Pathway Manufacturing Quality Control

Characterization Data Package Completeness: Multi-Technique Certification Enabling Regulatory Submission Readiness

Vendor-supplied Azithromycin Impurity C reference standards are typically accompanied by a comprehensive characterization data package including HPLC purity determination (typically ≥95% or ≥98%), high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, FT-IR, and thermogravimetric analysis (TGA) potency data [1][2]. This multi-technique characterization is specifically required to distinguish Impurity C from its isomeric counterpart Impurity I (both C₃₇H₇₀N₂O₁₂, MW ~734.96), as the ¹H NMR spectrum provides diagnostic evidence for the 3″-O-demethyl modification via the absence of the 3″-O-methyl singlet and changes in the cladinose sugar proton coupling pattern that are absent in N-demethylated impurities . In contrast, generic or non-certified impurity materials may lack NMR characterization or full spectroscopic data packages, creating a documentation gap during ANDA technical review. The chemicalbook.com listing notes that Impurity C reference standards from reputable suppliers include COA, HPLC, ¹H-NMR, and MS as standard, with optional ¹³C NMR, IR, UV, moisture content, quantitative NMR, and 2D NMR available upon request .

Reference Standard Characterization Regulatory Documentation ANDA Filing Support

Optimal Application Scenarios for Azithromycin Impurity C (3″-O-Demethylazithromycin) Reference Standard


ANDA & DMF Filing: Regulatory Submission for Generic Azithromycin Drug Products

For ANDA applicants and DMF holders, Azithromycin Impurity C is an individually specified impurity requiring positive identification and quantification against its own authenticated reference standard. The EP/USP acceptance criterion of ≤0.5% applies. The comprehensive characterization data package (HPLC purity, HRMS, ¹H/¹³C NMR, FT-IR, TGA) provided with certified Impurity C reference standards [1] directly satisfies ICH Q3A/Q3B and FDA guidance on impurity identification and qualification thresholds. The NMR data are particularly critical to demonstrate that the reference material is indeed 3″-O-demethylazithromycin rather than the isomeric N-demethylazithromycin (Impurity I) [2].

Analytical Method Development and Validation (AMV) for Azithromycin Related Substances

During HPLC/UPLC method development for azithromycin related substances, Impurity C serves as a critical system suitability marker and resolution probe. The Chang et al. (2016) study demonstrated that RRT-based peak identification alone is unreliable across different C18 columns and temperatures [2]. Spiking experiments with authentic Impurity C reference standard are therefore essential to establish unambiguous peak identity in the chromatographic system being validated, particularly to confirm resolution from the isomeric Impurity I peak . The correction factor variability documented among azithromycin impurities (range 0.7–2.3) further necessitates that the response factor for Impurity C be experimentally determined using the reference standard to enable accurate mass-based quantification rather than simple area-percent reporting [1].

Forced Degradation and Stability Studies: Monitoring O-Demethylation as a Degradation Pathway

In forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) and long-term/accelerated stability testing of azithromycin drug substance and drug product, Impurity C can form via O-demethylation of the cladinose moiety under specific degradation conditions [2]. The Zhang et al. (2022) structure-hepatotoxicity study highlights that the safety profile of azithromycin impurities may vary with structural differences, including the charge state of nitrogen atoms on the C5 side chain . Impurity C (O-demethylated) differs structurally from Impurity I (N-demethylated) in this regard, so monitoring both individually with their respective reference standards provides a more complete safety-relevant impurity profile than monitoring either one alone. The impurity limit of ≤0.5% for Impurity C [1] must be verified with the authentic standard in stability-indicating methods.

Process Development and Manufacturing Quality Control: O-Methylation Efficiency Monitoring

During azithromycin API process development and commercial manufacturing, Impurity C serves as a direct process indicator for the completeness of the 3″-O-methylation step in the cladinose sugar moiety [2]. Unlike Impurity I (N-demethylation at the desosamine nitrogen) or Impurity B (3-deoxygenation), Impurity C trends specifically reflect O-methyltransferase or methylating reagent efficiency during the final stages of synthesis . Process engineers and quality control laboratories can use Impurity C reference standard to establish process capability (Cpk) for the methylation step, set in-process control limits, and investigate out-of-trend results during manufacturing deviation investigations. The availability of a certified, characterized Impurity C reference standard with documented purity (typically ≥95% by HPLC) [1] enables accurate mass balance calculations in process optimization studies.

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